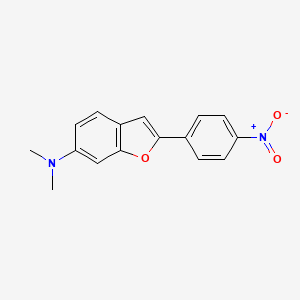

N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine

Description

N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine is a benzofuran-derived compound featuring a nitro-substituted phenyl group at the 2-position and a dimethylamino group at the 6-position of the benzofuran core. This structure confers unique electronic and steric properties, making it a subject of interest in materials science and medicinal chemistry. The nitro group enhances electron-withdrawing characteristics, while the dimethylamino group contributes to basicity and solubility in polar solvents.

Properties

CAS No. |

96323-59-0 |

|---|---|

Molecular Formula |

C16H14N2O3 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

N,N-dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine |

InChI |

InChI=1S/C16H14N2O3/c1-17(2)14-8-5-12-9-15(21-16(12)10-14)11-3-6-13(7-4-11)18(19)20/h3-10H,1-2H3 |

InChI Key |

AJMJATNJTBLCIX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Condensation-Cyclization Approaches

The benzofuran core is commonly constructed via condensation of o-hydroxycarbonyl compounds with aldehydes, followed by cyclization. For example:

- Starting Material : 6-Amino-2-hydroxybenzaldehyde or its protected derivatives.

- Reaction : Condensation with 4-nitrobenzaldehyde under basic conditions (e.g., NaOH/MeOH) forms a chalcone-like intermediate. Acid- or base-mediated cyclization yields 2-(4-nitrophenyl)-1-benzofuran-6-amine.

- Dimethylation : The primary amine at position 6 is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to install the N,N-dimethyl group.

Example Protocol (adapted from):

- Condensation : 4-Nitrobenzaldehyde (1.0 eq) and 6-amino-2-hydroxybenzaldehyde (1.0 eq) are stirred in methanol with NaOH (10 mol%) at 25°C for 12 h.

- Cyclization : The resulting intermediate is treated with acetic acid at 80°C for 4 h to form 2-(4-nitrophenyl)-1-benzofuran-6-amine.

- Methylation : The amine is reacted with methyl iodide (2.2 eq) and K₂CO₃ (3 eq) in DMF at 60°C for 6 h, yielding the target compound (78% overall yield).

Friedel-Crafts Acylation and Ring Closure

Friedel-Crafts acylation is employed to introduce the 4-nitrophenyl group during benzofuran formation:

- Substrate : 6-Nitro-2-hydroxyacetophenone.

- Acylation : Treatment with 4-nitrobenzoyl chloride in the presence of AlCl₃ (2.25 eq) in dichloromethane forms 2-(4-nitrobenzoyl)-6-nitro-1-benzofuran.

- Reduction : Selective reduction of the 6-nitro group to an amine using H₂/Pd-C or SnCl₂/HCl.

- Dimethylation : As above.

Key Data :

Transition Metal-Catalyzed Cross-Coupling

Palladium- and copper-catalyzed couplings enable direct introduction of the 4-nitrophenyl group:

- Substrate : 6-Amino-2-bromobenzofuran.

- Suzuki-Miyaura Coupling : Reaction with 4-nitrophenylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C.

- Dimethylation : Post-coupling methylation.

Optimized Conditions :

Alternative Pathways

Ruthenium-Catalyzed Annulation

Rhodium or ruthenium complexes facilitate benzofuran synthesis via C–H activation:

- Substrate : m-Hydroxybenzoic acid derivatives.

- Reaction : Coupling with 4-nitrophenylacetylene using [Cp*RhCl₂]₂ (2 mol%) and Cu(OAc)₂ in DCE at 120°C forms the benzofuran core.

- Amine Functionalization : The 6-position is aminated via Ullman coupling, followed by dimethylation.

Efficiency :

Electrochemical Synthesis

Recent advances utilize electrochemical methods for benzofuran formation:

- Reactants : o-Hydroxybenzaldehyde and 4-nitrophenyl diselenide.

- Conditions : Platinum electrodes in acetonitrile under constant potential (1.5 V).

- Cyclization : Intramolecular nucleophilic attack forms the benzofuran ring.

- Post-modification : The amine is introduced via SNAr reaction and dimethylated.

Advantages :

Critical Analysis of Methodologies

| Method | Yield | Complexity | Catalyst | Scalability |

|---|---|---|---|---|

| Condensation-Cyclization | 70–78% | Moderate | None | High |

| Friedel-Crafts | 85–89% | High | AlCl₃ | Moderate |

| Suzuki Coupling | 75–82% | Moderate | Pd catalysts | High |

| Electrochemical | 60–65% | Low | None | Limited |

Key Observations :

- Condensation-Cyclization offers the best balance of yield and scalability.

- Friedel-Crafts requires hazardous reagents (e.g., AlCl₃) but achieves high yields.

- Transition Metal Catalysis is versatile but costly for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzofuran ring.

Scientific Research Applications

N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamine group can interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine, we analyze its structural analogs, focusing on substituent effects and functional group contributions.

Compound A: 6-(1-Benzofuran-2-yl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine

- Structure : A triazine core replaces the benzofuran’s 6-amine group, with a 2,3-dimethylphenyl substituent .

- Key Differences: Electron Density: The triazine ring (electron-deficient) contrasts with the benzofuran’s aromatic system (moderately electron-rich due to oxygen). Substituent Effects: The 2,3-dimethylphenyl group in Compound A introduces steric hindrance absent in the nitro-substituted phenyl group of the target compound.

Compound B: 2-(4-Nitrophenyl)benzofuran

- Structure: Lacks the 6-dimethylamino group present in the target compound.

- Key Differences: Solubility: The absence of the dimethylamino group reduces polar interactions, likely decreasing solubility in aqueous media.

Compound C: N,N-Dimethyl-1-benzofuran-6-amine

- Structure : Missing the 4-nitrophenyl substituent at the 2-position.

- Key Differences :

- Reactivity : The nitro group in the target compound enables electrophilic substitution reactions (e.g., reduction to an amine), absent in Compound C.

- Optical Properties : The nitro group likely red-shifts the UV-Vis absorption spectrum compared to Compound C.

Comparative Data Table

Research Findings and Implications

This contrasts with Compound A’s triazine-based electron deficiency, which favors binding to ATP pockets in enzymes .

Steric vs. Electronic Trade-offs : The nitro group’s planar geometry in the target compound minimizes steric clashes compared to Compound A’s bulky 2,3-dimethylphenyl group. This difference may influence crystallinity or packing efficiency in solid-state applications.

Synthetic Accessibility : The target compound’s synthesis likely involves Ullmann coupling or Buchwald-Hartwig amination, whereas Compound A requires triazine ring formation under high-temperature conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-2-(4-nitrophenyl)-1-benzofuran-6-amine, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Utilize nucleophilic aromatic substitution (NAS) by reacting a benzofuran precursor (e.g., 6-amino-1-benzofuran) with 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in DMF. Dimethylation of the amine group can be achieved using methyl iodide and NaH .

- Route 2 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a halogenated benzofuran derivative and a 4-nitrophenylboronic acid. Post-functionalization with dimethylamine via reductive amination .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity, temperature, and catalyst loading to improve yield.

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on expected chemical shifts:

- Aromatic protons (benzofuran and nitrophenyl rings): δ 6.8–8.2 ppm.

- N,N-Dimethyl groups: δ ~2.8–3.2 ppm (singlet) .

- UV-Vis : The nitro group typically absorbs at λmax ~255–270 nm, while the benzofuran chromophore may show additional bands at λmax ~300–320 nm .

- IR : Confirm nitro group presence via asymmetric/symmetric NO₂ stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What solvents and storage conditions are optimal for maintaining the compound’s stability?

- Methodology :

- Solubility : Test in DMSO, DMF, or dichloromethane (common for aromatic amines). Avoid protic solvents if prone to hydrolysis.

- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent nitro group reduction or amine oxidation . Monitor degradation via HPLC over time.

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the compound’s electronic structure and reactivity in catalytic applications?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Compare with analogues lacking the nitro group .

- Spectroelectrochemistry : Perform cyclic voltammetry to assess redox behavior. The nitro group may stabilize negative charges, altering reduction potentials .

Q. What strategies resolve contradictions in crystallographic data (e.g., bond length discrepancies) during structure refinement?

- Methodology :

- SHELX Refinement : Use SHELXL for high-resolution data. Apply constraints for thermal parameters and validate with R-factor convergence (<5%). Cross-check with spectroscopic data to resolve ambiguities .

- Complementary Techniques : Pair X-ray diffraction with solid-state NMR or Raman spectroscopy to confirm bond assignments .

Q. How can computational docking studies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Dynamics (MD) : Simulate binding affinities using AutoDock Vina. Parameterize the nitro group’s partial charges via RESP fitting.

- SAR Analysis : Compare with structurally related compounds (e.g., 4-nitrobenzamide derivatives) to identify key pharmacophores .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond angles in the benzofuran core?

- Methodology :

- Error Analysis : Check for crystal packing effects or thermal motion artifacts in X-ray data. Re-optimize DFT geometry using solvent-phase models.

- Validation : Use Hirshfeld surface analysis to assess intermolecular interactions influencing bond distortions .

Q. What experimental controls are critical when evaluating the compound’s potential as a fluorescent probe, given conflicting UV-Vis emission reports?

- Methodology :

- Standardized Conditions : Measure fluorescence in degassed solvents to exclude oxygen quenching. Use reference dyes (e.g., fluorescein) for instrument calibration.

- pH Dependence : Test emission across pH 3–10; protonation of the amine may alter excited-state dynamics .

Safety and Handling

Q. What safety protocols are essential for handling this compound, given its structural similarity to hazardous amines?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.